(2-Chloro-4-methoxyphenyl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “(2-Chloro-4-methoxyphenyl)methanamine” is C8H10ClNO, and its molecular weight is 171.62 g/mol.
Scientific Research Applications
Synthesis and Chemical Analysis
One application involves the synthesis of novel compounds. For example, the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine led to the creation of a new coumarin derivative, which was analyzed using spectral techniques. This process highlights the role of (2-Chloro-4-methoxyphenyl)methanamine in synthesizing new chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Dekić et al., 2020).
Environmental and Toxicological Studies
In environmental studies, compounds related to (2-Chloro-4-methoxyphenyl)methanamine, such as methoxychlor (an organochlorine insecticide), have been examined for their degradation pathways and toxicological effects. Studies have found that methoxychlor undergoes dechlorination in natural environments, suggesting bacterial species play a crucial role in this process. This research is critical for understanding the environmental fate and potential ecological impacts of similar compounds (Satsuma & Masuda, 2012).
Pharmacological Research
(2-Chloro-4-methoxyphenyl)methanamine and its derivatives have been explored for their pharmacological potential. For instance, studies on serotonin and noradrenaline reuptake inhibition have identified novel series of compounds with significant in vitro metabolic stability, indicating potential applications in treating various psychiatric disorders (Whitlock, Blagg, & Fish, 2008).
Analytical Chemistry Applications
The compound has also been used in analytical chemistry as a chemosensor. For example, a study demonstrated the use of a derivative of (2-Chloro-4-methoxyphenyl)methanamine for detecting silver ions in solution, showcasing its potential in environmental monitoring and analytical applications (Tharmaraj, Devi, & Pitchumani, 2012).
Material Science
In material science, the photodegradation of related compounds in specific environments has been studied to understand the stability and longevity of materials exposed to UV radiation and other environmental factors. Such studies are crucial for developing more durable materials and understanding the environmental degradation pathways of organochlorine compounds (Tang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2-chloro-4-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYGSUUWLLILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625851 | |
Record name | 1-(2-Chloro-4-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methoxyphenyl)methanamine | |
CAS RN |
247569-72-8 | |
Record name | 1-(2-Chloro-4-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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